molecular formula C7H11N5O B1489122 (3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 1864167-80-5

(3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B1489122
CAS No.: 1864167-80-5
M. Wt: 181.2 g/mol
InChI Key: XNDCWSUQZXTOQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C7H11N5O and its molecular weight is 181.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Triazole derivatives, including those related to "(3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone", have been the focus of numerous studies due to their remarkable biological activities. These activities span from antimicrobial and anticancer to various other pharmacological effects. Research has highlighted the importance of developing new synthesis methods and evaluating the potential uses of these compounds in medicine. The diverse structural variations of triazoles allow for significant versatility in drug design, targeting a wide range of biological receptors and pathways (Ferreira et al., 2013).

Antifungal and Antimicrobial Applications

The antifungal and antimicrobial properties of 1,2,4-triazole derivatives are well-documented. These compounds exhibit broad-spectrum activity against clinically significant pathogens, including Staphylococcus aureus, showcasing their potential as novel antimicrobial agents. The development of triazole-containing hybrids has been particularly promising, offering a new avenue for the treatment of bacterial infections resistant to current therapies (Li & Zhang, 2021).

Agricultural and Industrial Applications

Beyond their medicinal applications, amino-1,2,4-triazoles serve as essential raw materials in the fine organic synthesis industry. They have found uses in the production of agricultural products, dyes, high-energy materials, and anti-corrosion additives. This highlights the versatility of triazole derivatives in various sectors, including biotechnology, energy, and chemistry (Nazarov et al., 2021).

Pharmaceutical Drug Development

The triazole core is a critical feature in several pharmaceuticals due to its stability and ability to engage in beneficial interactions with biological targets. The development of triazole-based drugs, such as Rufinamide and Cefatrizine, underscores the importance of this heterocyclic moiety in modern drug discovery and development. Research into synthetic routes for 1,4-disubstituted 1,2,3-triazoles has been pivotal in expanding the repertoire of triazole-based therapeutics (Kaushik et al., 2019).

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the available resources. As it is intended for research use only, it should be handled with appropriate safety measures.

Future Directions

Future research could focus on the synthesis, characterization, and potential applications of this compound, given its structural similarity to other 1H-1,2,3-triazole analogs that have shown potential as carbonic anhydrase-II inhibitors .

Biochemical Analysis

Biochemical Properties

(3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the triazole ring in the compound is known to engage in hydrogen bonding and dipole-dipole interactions, which can enhance its binding affinity to target proteins . Additionally, the azetidine ring may contribute to the compound’s stability and reactivity in biochemical environments .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcription and translation processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can impact its efficacy and safety. Studies have shown that this compound remains stable under various conditions, but it may degrade over extended periods, leading to reduced activity . Long-term exposure to the compound can also result in changes in cellular function, such as altered metabolic activity and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced disease symptoms . At higher doses, toxic or adverse effects may occur, including cellular damage and organ toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective and safe .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Additionally, this compound can affect the levels of key metabolites, such as ATP and NADH, by modulating enzyme activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, this compound may localize to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, this compound may accumulate in the nucleus, where it can interact with DNA and transcription factors to regulate gene expression . Alternatively, it may localize to the mitochondria, influencing cellular metabolism and energy production .

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-(1-methyltriazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O/c1-11-4-6(9-10-11)7(13)12-2-5(8)3-12/h4-5H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDCWSUQZXTOQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.